molecular formula C10H12F2O2Si B3042154 2,3-Difluoro-4-(trimethylsilyl)benzoic acid CAS No. 518070-16-1

2,3-Difluoro-4-(trimethylsilyl)benzoic acid

Cat. No. B3042154
CAS RN: 518070-16-1
M. Wt: 230.28 g/mol
InChI Key: ZQIOJKVRZLZAKQ-UHFFFAOYSA-N
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Description

“2,3-Difluoro-4-(trimethylsilyl)benzoic acid” is a benzoic acid derivative with fluorine atoms at the 2nd and 3rd positions and a trimethylsilyl group at the 4th position . The presence of the fluorine atoms and the trimethylsilyl group can significantly alter the properties of the benzoic acid, including its reactivity, acidity, and physical properties .


Molecular Structure Analysis

The molecular structure of “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would consist of a benzene ring (due to the benzoic acid backbone) with fluorine atoms attached at the 2nd and 3rd positions and a trimethylsilyl group at the 4th position . The carboxylic acid group (-COOH) of the benzoic acid would be at the 1st position .


Chemical Reactions Analysis

As a benzoic acid derivative, “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would likely undergo reactions typical of carboxylic acids, such as esterification and amide formation . The presence of the fluorine atoms might make the compound more reactive due to the electronegativity of fluorine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic . The fluorine atoms might increase the compound’s stability and reactivity .

Mechanism of Action

The mechanism of action of “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would depend on its use. For example, if used as a reagent in a chemical reaction, its mechanism of action would involve the participation of its functional groups (the carboxylic acid group and the trimethylsilyl group) in the reaction .

Future Directions

The future directions for the study and use of “2,3-Difluoro-4-(trimethylsilyl)benzoic acid” would depend on its potential applications. For example, if it shows promise as a reagent in certain chemical reactions, future research might focus on optimizing its synthesis and exploring its use in various reactions .

properties

IUPAC Name

2,3-difluoro-4-trimethylsilylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O2Si/c1-15(2,3)7-5-4-6(10(13)14)8(11)9(7)12/h4-5H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIOJKVRZLZAKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C=C1)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(trimethylsilyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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